16-alpha-Hydroxyestrone-13C3

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis

Purchase 16α-Hydroxyestrone-13C3 (M+3) as a 99 atom% 13C internal standard for LC-MS/MS. The aromatic 13C3 label eliminates H/D exchange, ensuring co-elution and accurate matrix correction for pg/mL quantitation of 16α-OHE1 in serum/urine. Ideal for breast cancer risk and GDM studies. Supplied as neat powder.

Molecular Formula C18H22O3
Molecular Weight 289.34
CAS No. 1241684-28-5
Cat. No. B602638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-alpha-Hydroxyestrone-13C3
CAS1241684-28-5
Synonyms1,3,5(10)-Estratriene-3,16α-diol-17-one-13C3
Molecular FormulaC18H22O3
Molecular Weight289.34
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

Structure & Identifiers


Interactive Chemical Structure Model





16-alpha-Hydroxyestrone-13C3 (CAS 1241684-28-5) for LC-MS/MS Quantification of Estrogen Metabolites


16-alpha-Hydroxyestrone-13C3 (16α-OHE1-13C3) is a stable isotope-labeled analog of the endogenous estrogen metabolite 16α-hydroxyestrone. The compound incorporates three 13C atoms at positions 2, 3, and 4 of the steroidal A-ring, producing a nominal mass shift of M+3 relative to the unlabeled analyte . It is supplied as a neat powder with certified isotopic purity of 99 atom % 13C and chemical purity of 98% (CP), and is explicitly designated as suitable for mass spectrometry applications [1]. As a primary metabolite of estrone and an intermediate in estriol biosynthesis, 16α-OHE1 is a key biomarker in estrogen metabolism studies, particularly for assessing the 16α-hydroxylation pathway in breast cancer risk, metabolic disease, and endocrine research [2].

Why Unlabeled 16α-Hydroxyestrone or Alternative Stable Isotope Labels Cannot Substitute for 16α-OHE1-13C3 in Quantitative LC-MS/MS


Accurate quantification of endogenous 16α-OHE1 in biological matrices by LC-MS/MS requires an internal standard that corrects for analyte losses during sample preparation and compensates for variable ionization efficiency due to matrix effects [1]. While unlabeled 16α-hydroxyestrone lacks the mass differentiation essential for stable isotope dilution assays, deuterated analogs introduce quantifiable risks. 13C-labeled internal standards, including 16α-OHE1-13C3, are preferred over deuterated counterparts because the 13C label is integrated into the aromatic A-ring backbone, which is resistant to metabolic or chemical H/D exchange reactions that can compromise deuterated standards [2]. Furthermore, 13C-labeled standards exhibit near-identical chromatographic retention times to the native analyte, ensuring co-elution that is critical for correcting matrix-induced ion suppression or enhancement across the entire peak elution window—a performance characteristic not consistently achieved with deuterated analogs, which may exhibit slight but significant chromatographic isotope effects [3].

Quantitative Differentiation Evidence: 16α-Hydroxyestrone-13C3 vs. Unlabeled Analyte and Alternative Isotopic Labels


Mass Spectrometric Differentiation: 16α-OHE1-13C3 Provides M+3 Mass Shift vs. Unlabeled Analyte

16α-Hydroxyestrone-13C3 incorporates three 13C atoms at the 2, 3, and 4 positions of the aromatic A-ring, producing a nominal mass shift of M+3 (molecular weight 289.34 Da) compared to the unlabeled 16α-hydroxyestrone analyte (molecular weight 286.37 Da) . This 3-Dalton mass differential ensures complete baseline separation in the MS1 quadrupole or selected reaction monitoring (SRM) transitions, eliminating isotopic cross-talk between the internal standard and the endogenous analyte [1]. In contrast, an M+1 or M+2 shift from single- or double-labeled compounds is insufficient to fully resolve the internal standard from the natural abundance M+1/M+2 isotopic envelope of the unlabeled analyte, introducing systematic quantification bias [2].

Stable Isotope Dilution LC-MS/MS Quantitative Bioanalysis

Isotopic Purity Certification: 16α-OHE1-13C3 at 99 atom % 13C vs. Commercial Deuterated Analogs

16α-Hydroxyestrone-13C3 is supplied with certified isotopic purity of 99 atom % 13C [1]. This high isotopic enrichment minimizes the residual unlabeled (12C) fraction, which would otherwise contribute to the measured signal of the endogenous analyte in isotope dilution assays, thereby reducing the lower limit of quantitation (LLOQ) and improving method accuracy [2]. In comparison, commercially available deuterated estrone analogs (e.g., Estrone-[16,16-d2]) are offered at isotopic purities of 97–98 atom % D, with some preparations as low as 95 atom % D . The 1–4% lower isotopic enrichment of deuterated standards translates to proportionally higher background contamination of the analyte channel, which is particularly detrimental when quantifying low-abundance endogenous 16α-OHE1 in serum or urine where concentrations may approach pg/mL levels [3].

Isotopic Enrichment Assay Sensitivity Internal Standard Calibration

Chromatographic Co-Elution Performance: 13C3-Labeled 16α-OHE1 Matches Analyte Retention vs. Deuterated Analogs

13C-labeled internal standards are reported to co-elute with their native analytes without measurable chromatographic retention time shifts, whereas deuterated internal standards can exhibit slight but quantifiable chromatographic isotope effects (shorter retention times) due to differences in C–H vs. C–D bond polarizability and hydrophobicity [1]. In the context of estrogen profiling, 13C-labeled ISs are explicitly preferred over deuterated ISs because 13C-labeled standards are considered more chemically identical to the native analyte and co-elute more consistently [2]. This co-elution is critical for accurate matrix effect correction: if the IS elutes even fractionally before or after the analyte, it experiences different mobile phase composition and co-eluting matrix components at the moment of ionization, resulting in under- or over-correction of ion suppression/enhancement [3].

Chromatographic Isotope Effect Matrix Effect Correction Stable Isotope Dilution

Method Validation Performance Metrics for 16α-OHE1 in Isotope Dilution LC-MS/MS Assays

Stable isotope dilution LC-MS/MS methods employing isotope-labeled internal standards for 16α-OHE1 quantitation have been validated with defined performance metrics. Using a related isotopically labeled internal standard ([13C6]-estrone) in a validated LC-SRM/MS assay, quality control samples demonstrated intra- and inter-day precision of <3% (median 0.29%; range 0.1–2.06%) with intraclass correlation coefficients >99% for each estrogen metabolite [1]. In a separate UPLC-MS/MS method validation for 13 estrogens including 16α-OHE1, intra- and inter-day precision for each analyte were <15% with accuracies ranging from 8.3% to 7.3%, and extraction recoveries between 86% and 111% [2]. These validation metrics establish the performance benchmarks achievable when using isotope-labeled internal standards and serve as a comparator for assays employing the analyte-matched 16α-OHE1-13C3 internal standard [3].

Method Validation Accuracy Precision Biomarker Quantitation

Commercial Availability and Regulatory-Ready Specifications: 16α-OHE1-13C3 vs. Research-Use Analogs

16α-Hydroxyestrone-13C3 is available as a fully characterized reference standard from multiple suppliers. Specifications include 99 atom % 13C isotopic purity and 98% chemical purity (CP), with the product designated as suitable for mass spectrometry and offered in neat powder form with defined storage conditions (−20°C) . Certain suppliers provide this compound as an analytical standard developed under ISO 17034 reference material producer competency accreditation [1]. In contrast, alternative labeled analogs such as deuterated 16α-hydroxyestrone (e.g., 16-alpha-Hydroxyestrone-d5) are less broadly available from major reference material suppliers and may lack the same level of certified analytical documentation, limiting their suitability for regulated bioanalytical method validation .

Certified Reference Material ISO 17034 Regulatory Compliance Supply Chain

Primary Research and Industrial Application Scenarios for 16α-Hydroxyestrone-13C3


Clinical Biomarker Studies Quantifying the 2-OHE1:16α-OHE1 Ratio for Breast Cancer Risk Assessment

In clinical and epidemiological studies evaluating the 2-hydroxyestrone to 16α-hydroxyestrone ratio as a biomarker for breast cancer risk, 16α-OHE1-13C3 serves as the optimal internal standard for LC-MS/MS quantitation of 16α-OHE1 in urine and serum. The M+3 mass shift ensures accurate differentiation from endogenous 16α-OHE1 , while the 99 atom % 13C isotopic purity minimizes background signal that would otherwise elevate the lower limit of quantitation [1]. The 13C label integrated into the aromatic A-ring provides resistance to metabolic exchange reactions and ensures chromatographic co-elution with the native analyte, correcting for matrix effects across the entire peak elution window—a critical requirement given the complex matrix of urine and serum samples and the low pg/mL concentrations of 16α-OHE1 in postmenopausal women and breast cancer cohorts [2].

Metabolic Disease Research: Estrogen Profiling in Gestational Diabetes and Endocrine Disorders

Research investigating the role of estrogen metabolism in gestational diabetes mellitus (GDM) and other metabolic-endocrine disorders requires precise quantitation of 16α-OHE1 in biological fluids. Studies have demonstrated that 16α-OHE1 concentrations are significantly altered in GDM patients compared to healthy pregnant controls . 16α-OHE1-13C3 enables the isotope dilution LC-MS/MS workflows required for these studies by providing a chemically identical internal standard that corrects for extraction losses and matrix-induced ion suppression. The compound's availability as a neat powder with defined storage specifications (−20°C) supports long-term study stability and batch-to-batch consistency, which is essential for multi-year longitudinal cohort studies [1].

Bioanalytical Method Development and Validation for Regulated Clinical Laboratories

Clinical reference laboratories and contract research organizations (CROs) developing validated LC-MS/MS methods for estrogen metabolite panels under CLIA, CAP, or FDA bioanalytical method validation guidelines require traceable, high-purity internal standards. 16α-OHE1-13C3 meets these requirements through vendor-certified specifications including 99 atom % 13C isotopic purity, 98% (CP) chemical purity, and mass shift M+3 . The compound's suitability for mass spectrometry is explicitly certified, and ISO 17034-certified reference standard preparations are available from accredited suppliers, providing the traceability documentation required for regulatory submissions and clinical diagnostic assay validation [1]. The multi-vendor availability with consistent specifications reduces procurement risk and supports method transfer across laboratory sites [2].

Endogenous Steroid Metabolite Profiling in Preclinical Toxicology and Pharmacology Studies

In preclinical toxicology and pharmacology studies where changes in estrogen metabolism may indicate endocrine disruption or off-target drug effects, accurate quantitation of 16α-OHE1 across multiple biological matrices (serum, urine, tissue homogenates) is required. The 13C3-labeled internal standard provides a 3 Da mass shift that is cleanly resolved from the natural isotopic envelope of unlabeled 16α-OHE1, eliminating isotopic cross-talk in SRM transitions . This is particularly important in studies where 16α-OHE1 concentrations may span a wide dynamic range across treatment groups or between species. The stable 13C label in the A-ring position resists exchange reactions that could occur during sample processing or long-term frozen storage, ensuring consistent internal standard response throughout multi-year preclinical programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-alpha-Hydroxyestrone-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.